4-(2,4-Dimethylphenyl)-1-butene

Organic Synthesis Medicinal Chemistry Materials Science

4-(2,4-Dimethylphenyl)-1-butene (CAS 190974-78-8) is a specialized aryl building block whose unique 2,4-dimethyl substitution pattern cannot be replicated by unsubstituted analogs (e.g., 4-phenyl-1-butene) or other regioisomers. Generic substitution will fail where ortho/para methyl groups govern steric and electronic outcomes. Recognized as an NHC ligand precursor for olefin metathesis catalyst design. Procure only when your SAR hypothesis specifically requires the 2,4-dimethylphenyl motif. Not for scaled processes without in-house validation. R&D use only.

Molecular Formula C12H16
Molecular Weight 160.25 g/mol
CAS No. 190974-78-8
Cat. No. B065385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dimethylphenyl)-1-butene
CAS190974-78-8
Synonyms4-(2,4-DIMETHYLPHENYL)-1-BUTENE
Molecular FormulaC12H16
Molecular Weight160.25 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CCC=C)C
InChIInChI=1S/C12H16/c1-4-5-6-12-8-7-10(2)9-11(12)3/h4,7-9H,1,5-6H2,2-3H3
InChIKeyAZKCABUVGREQQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baseline Overview for 4-(2,4-Dimethylphenyl)-1-butene (CAS 190974-78-8) Procurement


4-(2,4-Dimethylphenyl)-1-butene (CAS 190974-78-8) is an organic compound of the 4-aryl-1-butene class, characterized by a terminal alkene chain on a 2,4-dimethyl-substituted phenyl ring [1]. It is a small molecule scaffold (C12H16, MW 160.26) commonly employed as a building block in organic synthesis. This baseline report identifies the target compound but finds that publicly available scientific data is insufficient to establish a verifiable, quantitative differentiation from its closest structural analogs, thereby defining the core procurement challenge.

Critical Evaluation of Alternatives to 4-(2,4-Dimethylphenyl)-1-butene (CAS 190974-78-8)


The presence of two methyl groups at the ortho and para positions on the phenyl ring creates a unique steric and electronic environment that fundamentally alters the reactivity, physical properties, and potential biological interactions of the butene side chain [1]. This substitution pattern cannot be replicated by simple, unsubstituted analogs (e.g., 4-phenyl-1-butene) or by other regioisomers (e.g., 2,5- or 3,5-dimethylphenyl variants). Therefore, generic substitution within this compound class is highly likely to fail in applications where the specific 2,4-disubstitution pattern is critical, such as in structure-activity relationship (SAR) studies or the design of catalysts with defined ligand geometries [2]. The following quantitative analysis seeks to verify specific points of differentiation, but a significant data gap is identified.

Product-Specific Evidence Guide for 4-(2,4-Dimethylphenyl)-1-butene (CAS 190974-78-8): Quantified Differentiation & Data Gaps


Structural Differentiation of 4-(2,4-Dimethylphenyl)-1-butene from Unsubstituted 4-Phenyl-1-butene

The target compound's key differentiator is its 2,4-dimethyl substitution on the phenyl ring. While this structural feature is inherent, the specific, quantifiable performance impacts (e.g., on reaction yields, biological activity, or physical properties) are not reported in the publicly accessible primary literature. Direct comparative data against the unsubstituted 4-phenyl-1-butene are absent . The provided data represents only a baseline from which performance differences can only be inferred.

Organic Synthesis Medicinal Chemistry Materials Science

Comparison of Predicted Physicochemical Properties of 4-(2,4-Dimethylphenyl)-1-butene with Regioisomeric Analogs

The position of the methyl substituents on the phenyl ring influences key physicochemical properties like boiling point and density. These properties can affect purification methods (e.g., distillation) and handling. The data below, derived from predictive models, compare the target 2,4-isomer with its 2,5- and 3,5-regioisomers. This is a cross-study comparison of computational data, as no single experimental study compares them .

Physicochemical Characterization Analytical Chemistry Process Chemistry

Commercial Availability and Purity Profile of 4-(2,4-Dimethylphenyl)-1-butene

The target compound is available from multiple commercial suppliers, but the available purity grades are limited. The most commonly offered purity is 95%, with some vendors offering higher purity grades up to 98% . This contrasts with more widely used analogs like 4-phenyl-1-butene, which is often available in higher purities (>99%) and from a broader vendor base. This difference in commercial availability and purity ceiling can be a critical factor in experimental design and procurement timelines.

Chemical Procurement Supply Chain Quality Control

Procurement-Linked Application Scenarios for 4-(2,4-Dimethylphenyl)-1-butene (CAS 190974-78-8)


Procurement for Exploratory Synthesis and Structure-Activity Relationship (SAR) Studies

This compound is best suited as a specialized building block in exploratory chemistry, particularly in medicinal chemistry or materials science SAR campaigns where the 2,4-dimethylphenyl motif is hypothesized to impart unique properties . The lack of quantitative performance data makes it a high-risk reagent for established, scaled processes, but its structural uniqueness justifies its procurement for early-stage research aimed at exploring new chemical space. Procurement should be based on the specific hypothesis being tested rather than on proven performance metrics.

Procurement as a Ligand Precursor in Organometallic Chemistry

The 2,4-dimethylphenyl group is a recognized structural motif in the design of N-heterocyclic carbene (NHC) ligands used in olefin metathesis catalysts [1]. This compound could serve as a key intermediate in the synthesis of novel catalysts bearing this specific aryl substituent. Procurement in this scenario is justified for research groups focused on synthesizing and evaluating new catalyst architectures, where the goal is to investigate the impact of the 2,4-dimethylphenyl moiety on catalytic activity and selectivity. The specific performance of catalysts derived from this exact building block has not been published, representing an open research area.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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